molecular formula C16H17N3O3 B1255303 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide

Cat. No. B1255303
M. Wt: 299.32 g/mol
InChI Key: ORDJNQPBZKWWFR-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide is a member of benzofurans.

Scientific Research Applications

Anticancer Research

Compounds related to N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide have shown promising results in anticancer research. Specifically, derivatives of this compound have been synthesized and evaluated for their activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some of these compounds exhibited moderate to excellent anticancer activities, surpassing the efficacy of the reference drug, etoposide, in certain cases (Ravinaik et al., 2021).

Antibacterial Studies

Research has also focused on the antibacterial potential of similar compounds. Studies have shown that synthesized derivatives exhibit moderate to significant antibacterial activity. This includes actions against both Gram-negative and Gram-positive bacteria, highlighting the potential of these compounds in addressing various bacterial infections (Khalid et al., 2016).

Antioxidant and Antimicrobial Properties

Further studies have revealed the antioxidant properties of these derivatives. Some synthesized compounds showed excellent antioxidant activity and protection against DNA damage, suggesting potential applications in oxidative stress-related conditions (Bondock, Adel, & Etman, 2016). In addition, these compounds have been evaluated for antimicrobial properties, including activity against various pathogens.

Inhibitory Effects in Biochemical Processes

Compounds structurally related to this compound have demonstrated inhibitory effects in various biochemical processes. This includes inhibition of enzymes like urease and alkaline phosphatase, which are critical in certain physiological and pathological processes. These findings suggest potential therapeutic applications in conditions where these enzymes play a key role (Nazir et al., 2018).

Corrosion Inhibition

Interestingly, derivatives of this compound have also been investigated for their corrosion inhibition properties. Studies suggest that they can effectively inhibit corrosion in certain metals, indicating potential industrial applications (Ammal, Prajila, & Joseph, 2018).

Nematocidal Activity

Recent studies have also explored the nematocidal activities of related compounds. Some derivatives have shown promising results against specific nematodes, indicating potential use in agricultural settings to control nematode infestations (Liu, Wang, Zhou, & Gan, 2022).

properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-5-12-15(19-22-18-12)17-16(20)14-10(4)11-6-8(2)9(3)7-13(11)21-14/h6-7H,5H2,1-4H3,(H,17,19,20)

InChI Key

ORDJNQPBZKWWFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C

solubility

0.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide
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N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide
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N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide
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N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide
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N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide
Reactant of Route 6
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N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide

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